2-Bromo-3-(2-methylpropoxy)aniline
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Overview
Description
2-Bromo-3-(2-methylpropoxy)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a bromine atom and a 2-methylpropoxy group attached to the benzene ring, making it a substituted aniline. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-methylpropoxy)aniline typically involves the bromination of 3-(2-methylpropoxy)aniline. One common method is to react 3-(2-methylpropoxy)aniline with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2-methylpropoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3-(2-methylpropoxy)aniline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium amide (NaNH₂) or thiols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: 3-(2-methylpropoxy)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-(2-methylpropoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2-methylpropoxy)aniline depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The bromine atom and the 2-methylpropoxy group can influence the compound’s binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromoaniline: Lacks the 2-methylpropoxy group, making it less sterically hindered.
3-(2-Methylpropoxy)aniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Chloro-3-(2-methylpropoxy)aniline: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and biological activity.
Uniqueness
2-Bromo-3-(2-methylpropoxy)aniline is unique due to the presence of both the bromine atom and the 2-methylpropoxy group, which confer distinct chemical and physical properties. These substituents can affect the compound’s reactivity, making it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
2-bromo-3-(2-methylpropoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)6-13-9-5-3-4-8(12)10(9)11/h3-5,7H,6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKLUNOIXJNOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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